molecular formula C8H6F5NO B6296599 5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline CAS No. 116400-37-4

5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline

Cat. No.: B6296599
CAS No.: 116400-37-4
M. Wt: 227.13 g/mol
InChI Key: KLVQYIAJGCGVDK-UHFFFAOYSA-N
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Description

5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline is a fluorinated aromatic amine with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms imparts distinct characteristics such as high thermal stability, chemical resistance, and unique electronic properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-tetrafluoroethoxy)-2-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluoroaniline with 1,1,2,2-tetrafluoroethanol under specific conditions to introduce the tetrafluoroethoxy group. This process often requires the use of catalysts and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high yields and purity, minimizing environmental impact and process hazards .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include acyl and sulfonyl chlorides for substitution reactions, and hydrogenation catalysts like Pd/C for reduction reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with acyl chlorides can yield acylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which 5-(1,1,2,2-tetrafluoroethoxy)-2-fluoroaniline exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. These interactions can modulate various pathways, making it a valuable compound for studying molecular mechanisms and developing new materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,2,2-Tetrafluoroethoxy)-2-fluoroaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance .

Properties

IUPAC Name

2-fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-5-2-1-4(3-6(5)14)15-8(12,13)7(10)11/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVQYIAJGCGVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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